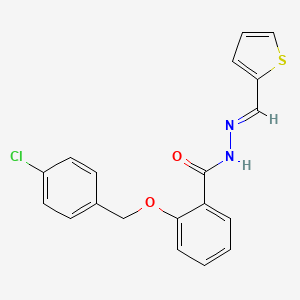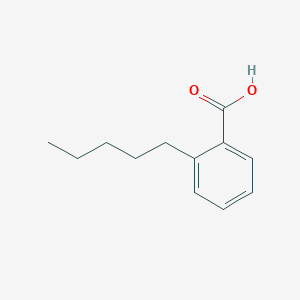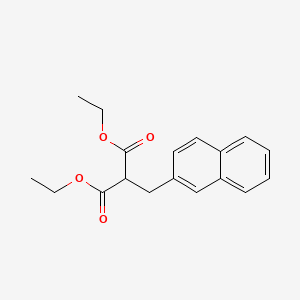
Diethyl 2-(2-naphthylmethyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(2-naphthylmethyl)malonate is an organic compound with the molecular formula C18H20O4. It is a derivative of diethyl malonate, where one of the hydrogen atoms on the methylene group is replaced by a 2-naphthylmethyl group. This compound is used in various chemical syntheses and research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-(2-naphthylmethyl)malonate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes using larger reactors and optimizing reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(2-naphthylmethyl)malonate undergoes several types of chemical reactions:
Alkylation: As mentioned, it can be synthesized through alkylation reactions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Solvents: Ethanol, tetrahydrofuran (THF).
Heating: Hydrolysis and decarboxylation reactions typically require heating under reflux conditions.
Major Products
Hydrolysis: Produces diethyl malonate and 2-naphthylmethyl alcohol.
Decarboxylation: Produces substituted monocarboxylic acids.
Applications De Recherche Scientifique
Diethyl 2-(2-naphthylmethyl)malonate is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl 2-(2-naphthylmethyl)malonate involves its reactivity as an enolate ion. The enolate ion can undergo nucleophilic substitution reactions, forming new carbon-carbon bonds. This reactivity is crucial in its role as a synthetic intermediate in organic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: The parent compound, used in similar alkylation reactions.
Diethyl 2-(benzyloxy)malonate: Another derivative with a benzyloxy group instead of a naphthylmethyl group.
Diethyl 2-(2-methoxyphenoxy)malonate: A derivative with a methoxyphenoxy group.
Uniqueness
Diethyl 2-(2-naphthylmethyl)malonate is unique due to the presence of the 2-naphthylmethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex organic molecules where specific reactivity is required .
Propriétés
Formule moléculaire |
C18H20O4 |
|---|---|
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
diethyl 2-(naphthalen-2-ylmethyl)propanedioate |
InChI |
InChI=1S/C18H20O4/c1-3-21-17(19)16(18(20)22-4-2)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11,16H,3-4,12H2,1-2H3 |
Clé InChI |
ZFKCQMHNVLZQTM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=CC2=CC=CC=C2C=C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


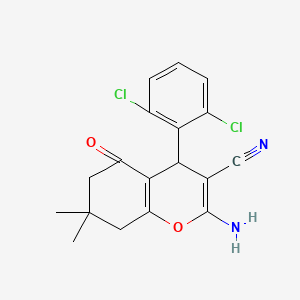
![5-(2,4-Dichlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15081592.png)
![5-(4-chlorophenyl)-4-({(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15081594.png)
![4-(6-methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15081600.png)
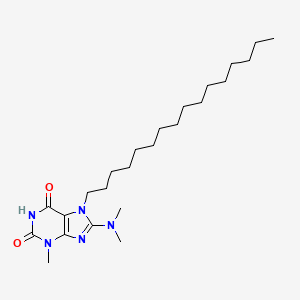
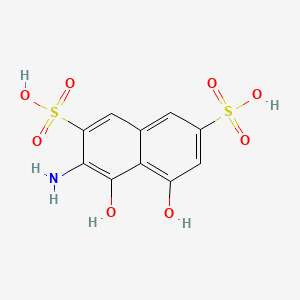
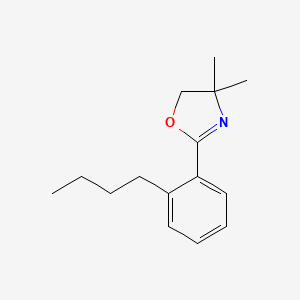
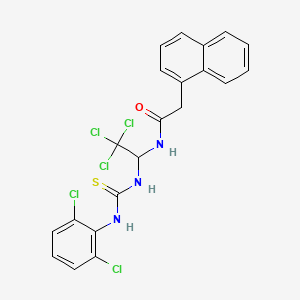
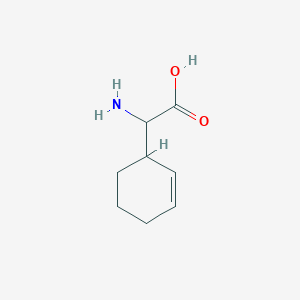
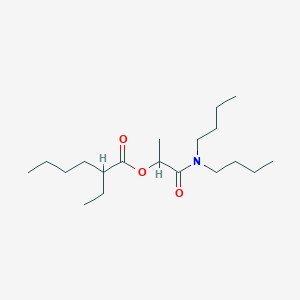
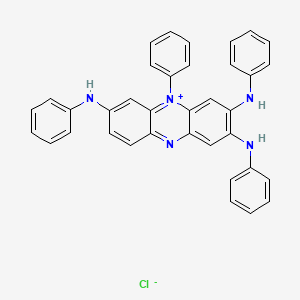
![5-(2,4-dichlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15081640.png)
